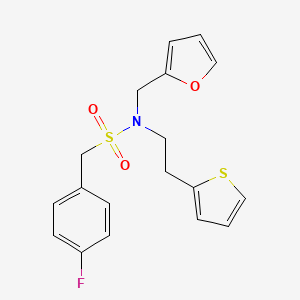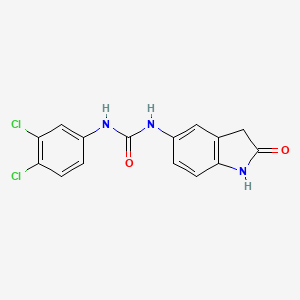
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea, also known as SU6656, is a small molecule inhibitor that targets Src-family kinases. Src-family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling pathways. SU6656 has been widely used in scientific research to investigate the role of Src-family kinases in various biological processes.
Mécanisme D'action
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is a potent inhibitor of Src-family kinases, which are involved in the phosphorylation of various proteins and play a crucial role in cell signaling pathways. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea binds to the ATP-binding site of Src-family kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways that are activated by Src-family kinases.
Biochemical and Physiological Effects:
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, prostate cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of Src-family kinases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been used to study the role of Src-family kinases in inflammation and cardiovascular diseases. It has been shown to inhibit the production of inflammatory cytokines and reduce the severity of myocardial infarction in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is its potency and specificity towards Src-family kinases. It has been shown to inhibit the activity of Src-family kinases at low concentrations, making it a valuable tool for studying the role of Src-family kinases in various biological processes. However, one of the limitations of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea in scientific research. One direction is the investigation of the role of Src-family kinases in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of new inhibitors that are more potent and specific towards Src-family kinases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has also been used in combination with other inhibitors to investigate the synergistic effects of inhibiting multiple signaling pathways.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea involves the reaction of 3,4-dichloroaniline with 2-oxoindoline-5-carboxylic acid to form 3,4-dichloro-N-(2-oxo-1,2-dihydroindol-5-yl)benzamide. This compound is then reacted with N,N-dimethylformamide dimethyl acetal and urea to obtain 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been extensively used in scientific research to investigate the role of Src-family kinases in various biological processes such as cell proliferation, differentiation, migration, and apoptosis. It has also been used to study the role of Src-family kinases in cancer, inflammation, and cardiovascular diseases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the activity of Src-family kinases in a dose-dependent manner and has been used as a tool to investigate the downstream signaling pathways of Src-family kinases.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-3-1-10(7-12(11)17)19-15(22)18-9-2-4-13-8(5-9)6-14(21)20-13/h1-5,7H,6H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGCGJHXIVLWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



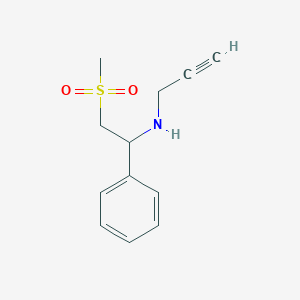

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849457.png)
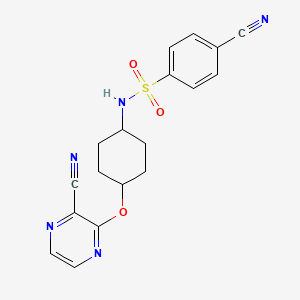
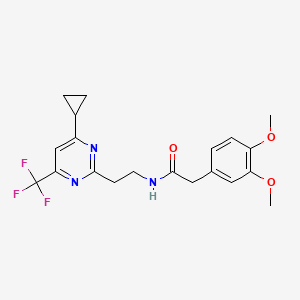
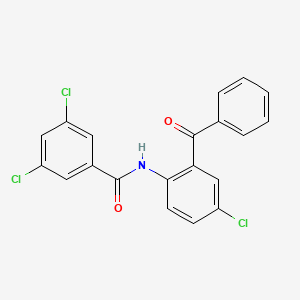
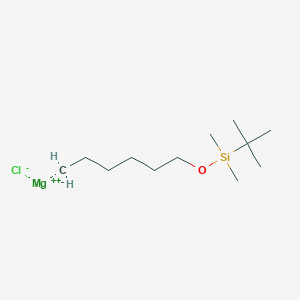
![tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate](/img/structure/B2849468.png)


![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2849471.png)
